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Introduction
Volixibat is an investigational, orally administered, minimally absorbed inhibitor of the ileal bile

acid transporter (IBAT). By blocking the reabsorption of bile acids in the terminal ileum,

Volixibat aims to reduce the systemic bile acid load, a key factor in the pathophysiology of

cholestatic liver diseases. This technical guide provides an in-depth analysis of Volixibat's core

intellectual property, summarizes key quantitative data from clinical trials, details relevant

experimental protocols, and visualizes its mechanism of action and clinical trial workflows.

Patent and Intellectual Property Landscape
The intellectual property surrounding Volixibat is primarily centered on its method of use and

formulation, rather than a composition of matter patent. Mirum Pharmaceuticals holds a

portfolio of patents and patent applications in the United States and internationally that protect

the use of Volixibat for treating various cholestatic liver diseases.

A key patent application, US20200375989A1, titled "Methods for treating cholestasis,"

discloses the use of Apical Sodium-dependent Bile Acid Transporter (ASBT) inhibitors,

including Volixibat, for treating cholestasis. The claims cover methods of administering a

therapeutically effective amount of an ASBTI to a subject in need thereof. The application

specifies various cholestatic liver diseases, including primary sclerosing cholangitis (PSC) and

primary biliary cholangitis (PBC).
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Another significant international patent application, WO2023076243A1, also assigned to Mirum

Pharmaceuticals, further solidifies the intellectual property around the dosing and formulation of

ASBTIs like Volixibat. This application describes methods of dosing that can improve

gastrointestinal tolerability, a common side effect of IBAT inhibitors.

The claims in these patent applications generally cover:

Methods of treating specific cholestatic liver diseases: This includes, but is not limited to,

PSC and PBC.

Dosage regimens: The patents cover specific oral dosage ranges and frequencies of

administration.

Patient populations: The claims often specify the patient population, such as adults with

cholestatic pruritus.

Combination therapies: Some claims may extend to the use of Volixibat in combination with

other therapeutic agents.

This strategy of focusing on method-of-use and formulation patents provides a robust

intellectual property framework for Volixibat, even in the absence of a composition-of-matter

patent.

Mechanism of Action: Signaling Pathway
Volixibat's therapeutic effect stems from its inhibition of the Ileal Bile Acid Transporter (IBAT),

also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). This transporter is

primarily responsible for the reabsorption of bile acids from the small intestine back into the

enterohepatic circulation. By blocking IBAT, Volixibat disrupts this process, leading to a series

of downstream effects that alleviate the symptoms of cholestatic liver diseases.
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Clinical Trial Data
Volixibat is currently in Phase 2 clinical development for Primary Sclerosing Cholangitis (PSC)

and Primary Biliary Cholangitis (PBC). The two key ongoing studies are the VISTAS trial (for

PSC) and the VANTAGE trial (for PBC).

VANTAGE Study (NCT05050136) - PBC
Interim analysis of the VANTAGE study has shown promising results in patients with PBC-

associated pruritus.[1][2]

Endpoint
Volixibat (20mg
BID)

Volixibat (80mg
BID)

Placebo

Mean Change in Adult

ItchRO Score from

Baseline

-3.84 (p<0.0001)[3] -3.79 (p<0.0001)[3] -1.50 (p=0.0149)[3]

Placebo-Adjusted

Difference in ItchRO

Score

-2.34 (p=0.0090)[3] -2.29 (p=0.0075)[3] N/A

Patients with >50%

Reduction in Serum

Bile Acids

75%[1][2] 75%[1][2] Not Reported

Significant

Improvement in

Fatigue (by week 16)

Yes[1][2] Yes[1][2] No[1][2]

VISTAS Study (NCT04663308) - PSC
The VISTAS study is currently ongoing, and while specific efficacy data from the interim

analysis has not been publicly released to the sponsor and investigators to maintain the study's

integrity, an independent data review committee has recommended the continuation of the

study with the 20mg twice-daily dose.[4][5] This suggests that the trial has met a prespecified

threshold for efficacy and safety. Top-line results are anticipated in the second quarter of 2026.

[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.hcplive.com/view/positive-interim-analyses-of-phase-2b-studies-show-promise-for-volixibat-in-pbc-psc
https://synapse.patsnap.com/article/volixibat-shows-positive-interim-results-in-vantage-pbc-and-vistas-psc-studies
http://s24.q4cdn.com/622300748/files/doc_news/Mirums-Volixibat-Achieves-Positive-Interim-Analyses-in-VANTAGE-PBC-and-VISTAS-PSC-Studies-2024.pdf
http://s24.q4cdn.com/622300748/files/doc_news/Mirums-Volixibat-Achieves-Positive-Interim-Analyses-in-VANTAGE-PBC-and-VISTAS-PSC-Studies-2024.pdf
http://s24.q4cdn.com/622300748/files/doc_news/Mirums-Volixibat-Achieves-Positive-Interim-Analyses-in-VANTAGE-PBC-and-VISTAS-PSC-Studies-2024.pdf
http://s24.q4cdn.com/622300748/files/doc_news/Mirums-Volixibat-Achieves-Positive-Interim-Analyses-in-VANTAGE-PBC-and-VISTAS-PSC-Studies-2024.pdf
http://s24.q4cdn.com/622300748/files/doc_news/Mirums-Volixibat-Achieves-Positive-Interim-Analyses-in-VANTAGE-PBC-and-VISTAS-PSC-Studies-2024.pdf
https://www.hcplive.com/view/positive-interim-analyses-of-phase-2b-studies-show-promise-for-volixibat-in-pbc-psc
https://synapse.patsnap.com/article/volixibat-shows-positive-interim-results-in-vantage-pbc-and-vistas-psc-studies
https://www.hcplive.com/view/positive-interim-analyses-of-phase-2b-studies-show-promise-for-volixibat-in-pbc-psc
https://synapse.patsnap.com/article/volixibat-shows-positive-interim-results-in-vantage-pbc-and-vistas-psc-studies
https://www.hcplive.com/view/positive-interim-analyses-of-phase-2b-studies-show-promise-for-volixibat-in-pbc-psc
https://synapse.patsnap.com/article/volixibat-shows-positive-interim-results-in-vantage-pbc-and-vistas-psc-studies
https://www.hcplive.com/view/positive-interim-analyses-of-phase-2b-studies-show-promise-for-volixibat-in-pbc-psc
https://synapse.patsnap.com/article/volixibat-shows-positive-interim-results-in-vantage-pbc-and-vistas-psc-studies
https://www.hcplive.com/view/positive-interim-analyses-of-phase-2b-studies-show-promise-for-volixibat-in-pbc-psc
https://synapse.patsnap.com/article/volixibat-shows-positive-interim-results-in-vantage-pbc-and-vistas-psc-studies
https://pscsupport.org.uk/find-psc-research-studies/vistas/
https://liverdiseasenews.com/news/phase-2-trial-volixibat-psc-now-fully-enrolled/
https://www.pscpartnersregistry.org/post/enrollment-complete-for-mirum-s-phase-2b-vistas-study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Assessment of Pruritus
The primary endpoint in both the VANTAGE and VISTAS trials is the change in pruritus from

baseline. This is assessed using the Adult ItchRO (Itch Reported Outcome) scale, a patient-

reported numerical rating scale (NRS).

Protocol:

Instrument: Adult ItchRO, a validated 11-point NRS where 0 represents "no itch" and 10

represents "worst itch imaginable."

Frequency: Patients record their worst itch intensity over the past 24 hours once daily using

an electronic diary.

Data Analysis: The weekly average of the daily scores is calculated. The primary efficacy

analysis compares the mean change in this weekly average from baseline to a predefined

time point (e.g., weeks 17-28 in the VANTAGE study) between the Volixibat and placebo

groups.[3]

Measurement of Serum Bile Acids
A key secondary endpoint is the change in serum bile acid levels.

Protocol:

Sample Collection: Fasting blood samples are collected from patients at baseline and at

specified time points throughout the study.

Sample Processing: Serum is separated by centrifugation.

Analytical Method: Total serum bile acids are quantified using a validated enzymatic

colorimetric assay or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The percentage change from baseline in total serum bile acid concentration is

calculated for each patient and compared between treatment groups.
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Clinical Trial Workflow
The clinical trials for Volixibat generally follow a standard workflow for a randomized, double-

blind, placebo-controlled study.
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Volixibat Clinical Trial Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b120940?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Volixibat represents a promising therapeutic approach for cholestatic liver diseases, with a well-

defined mechanism of action and encouraging interim clinical trial data. Its intellectual property

is strategically focused on methods of use and formulation, providing a solid foundation for its

continued development. As the VANTAGE and VISTAS trials progress, the full dataset will

provide a more comprehensive understanding of Volixibat's efficacy and safety profile,

potentially offering a much-needed treatment option for patients with PSC and PBC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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